An In-Depth Technical Guide to (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Structure, Properties, and Biological Significance
An In-Depth Technical Guide to (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Structure, Properties, and Biological Significance
Executive Summary
(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, a bicyclic diketopiperazine derived from the condensation of L-proline and glycine, is a naturally occurring metabolite with escalating significance in the fields of pharmacology and drug development. This guide provides a comprehensive technical overview of its chemical structure, stereospecificity, and physicochemical properties. We delve into established protocols for its isolation and synthesis, explaining the causal rationale behind methodological choices. Furthermore, this document synthesizes current research on its potent biological activities, including its demonstrated antibacterial and antioxidant properties, positioning this scaffold as a valuable starting point for novel therapeutic agents.
Introduction to the Pyrrolo[1,2-a]pyrazine-1,4-dione Scaffold
The hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core belongs to the 2,5-diketopiperazine (DKP) class of compounds. DKPs are the simplest cyclic dipeptides in nature, formed through the condensation of two amino acids.[1] This structural motif is not merely a biological curiosity but a "privileged scaffold" in medicinal chemistry, frequently identified in natural products isolated from bacteria, fungi, and marine organisms.[2][3][4] The rigid bicyclic structure of the pyrrolo[1,2-a]pyrazine-1,4-dione framework reduces conformational flexibility, a desirable trait for enhancing binding affinity and specificity to biological targets. Its prevalence in microorganisms, such as Bacillus tequilensis and various Streptomyces species, underscores its role in chemical defense and signaling, and provides a rich source for discovery.[2][5]
Definitive Chemical Structure of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
A precise understanding of the molecule's three-dimensional architecture is fundamental to appreciating its function. The structure is defined by its nomenclature, core features, and, most critically, its stereochemistry.
Nomenclature and Identification
The compound is systematically identified by a unique set of identifiers that ensure unambiguous reference in research and regulatory contexts.
| Identifier | Value | Source |
| IUPAC Name | (8aR)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | IUPAC Convention |
| CAS Number | 96193-26-9 | [6] |
| Molecular Formula | C₇H₁₀N₂O₂ | [6][7] |
| Molecular Weight | 154.17 g/mol | [6][7] |
| Common Synonym | Cyclo(L-Pro-Gly) | N/A |
| SMILES Code | O=C(NC1)([H])N2C1=O | [6] |
Stereochemistry and Chirality: The L-Proline Legacy
The designation "(R)" refers to the absolute configuration of the stereocenter at the bridgehead carbon, C8a. This chirality is a direct consequence of its biosynthetic origin from the naturally occurring amino acid L-proline. In the context of the Cahn-Ingold-Prelog priority rules, the sequence around C8a dictates an (R) configuration. This specific stereoisomer is crucial, as biological systems are exquisitely sensitive to chirality; the enantiomer or diastereomers may exhibit vastly different or no activity.
Core Structural Features
The molecule consists of a saturated pyrrolidine ring fused to a diketopiperazine ring. This fusion creates a rigid, bicyclic system with two amide bonds. The planarity of the amide groups imposes significant conformational constraints, which is a key determinant of its biological activity.
Caption: 2D structure highlighting the bicyclic core and stereocenter.
Physicochemical and Spectroscopic Profile
Characterization of the molecule relies on a combination of computational predictions and empirical spectroscopic data.
Computed Physicochemical Properties
These properties are essential for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Significance |
| LogP | -1.2 to -0.8 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive membrane permeability. |
| Topological Polar Surface Area (TPSA) | 49.4 Ų | Suggests good potential for oral bioavailability and cell permeability. |
| Hydrogen Bond Donors | 1 | The N-H group of the glycine residue can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 2 | The two carbonyl oxygens are primary sites for hydrogen bonding. |
Spectroscopic Characterization
Spectroscopic analysis provides the definitive proof of structure. While specific spectra for the pure (R)-isomer are not always publicly available, the characterization of the racemic or related natural products provides a reliable guide.
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¹H NMR: Protons on the pyrrolidine ring and the α-carbon of the glycine moiety would exhibit characteristic chemical shifts and coupling patterns, confirming the bicyclic structure. The bridgehead proton at C8a is a key diagnostic signal.
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¹³C NMR: The spectrum would be defined by two distinct carbonyl signals (~165-175 ppm) corresponding to the two amide carbons, and five aliphatic carbon signals.
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Mass Spectrometry (MS): Electron ionization (EI) would show a molecular ion peak (M⁺) at m/z 154, with characteristic fragmentation patterns arising from the cleavage of the amide bonds and the pyrrolidine ring.[7]
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Infrared (IR) Spectroscopy: Strong absorption bands corresponding to N-H stretching (~3200-3300 cm⁻¹) and C=O stretching of the amide groups (~1650-1680 cm⁻¹) would be prominent.
Synthesis and Isolation Strategies
The molecule can be obtained either through extraction from natural sources or via targeted chemical synthesis. The choice of method depends on the desired scale, purity, and availability of starting materials.
Isolation from Natural Sources
The compound has been successfully isolated from the fermentation broths of various bacteria.[2] This approach is valuable for discovering novel, biologically active molecules and understanding their ecological roles.
Workflow: Natural Product Isolation
Caption: A generalized workflow for the isolation and purification from bacteria.
Protocol: Representative Extraction and Purification from Bacterial Culture
This protocol is a self-validating system, where the bioactivity of fractions guides the purification process.
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Culturing & Harvesting: Ferment the producing strain (e.g., Bacillus tequilensis MSI45) in an optimized medium until secondary metabolite production is maximal.[2] Centrifuge the culture to separate the supernatant and cell mass.
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Extraction: Perform liquid-liquid extraction of the supernatant with an organic solvent like ethyl acetate. Rationale: This selectively partitions moderately polar metabolites like the target compound into the organic phase, leaving behind salts and polar primary metabolites.
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Purification:
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Step A (Silica Chromatography): Concentrate the ethyl acetate extract and subject it to silica gel column chromatography. Elute with a gradient of increasing polarity (e.g., hexane-ethyl acetate).
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Step B (Bioassay): Screen the collected fractions for the desired biological activity (e.g., antibacterial activity against S. aureus). This ensures that purification efforts are focused on the active component.
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Step C (HPLC): Pool the active fractions and purify to homogeneity using reverse-phase HPLC.
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Structural Verification: Confirm the identity and purity of the isolated compound as (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione using NMR and Mass Spectrometry.
Chemical Synthesis Pathway
Chemical synthesis offers a reliable route to the pure compound, free from natural contaminants, and allows for the creation of analogs for structure-activity relationship (SAR) studies. The most direct route involves the cyclization of the L-prolyl-glycine dipeptide.
Caption: A representative chemical synthesis pathway from amino acid precursors.
Biological Activity and Therapeutic Potential
The rigid DKP scaffold is a key driver of the molecule's potent biological effects.
Antibacterial Activity
One of the most significant reported activities is its potent effect against multi-drug resistant Staphylococcus aureus (MRSA). The isolated compound from Bacillus tequilensis MSI45 showed a minimum inhibitory concentration (MIC) of 15 µg/mL and a minimum bactericidal concentration (MBC) of 20 µg/mL against MRSA.[2] The mechanism is likely related to the disruption of bacterial cell wall synthesis or quorum sensing pathways, a common mode of action for cyclic dipeptides.
Antioxidant Properties
The compound has demonstrated significant antioxidant activity in multiple studies.[2][5] It is capable of scavenging free radicals, which suggests a therapeutic potential in mitigating oxidative stress-related diseases.[5] This antioxidant capacity may also contribute to its safety profile by reducing off-target oxidative damage, enhancing its value in drug development.[2]
Structure-Activity Relationship (SAR) Insights
While the unsubstituted core is active, research on related analogs provides valuable SAR insights. The introduction of substituents at the C3 position, derived from other amino acids like leucine or phenylalanine, can modulate the biological activity, often enhancing antifungal or cytotoxic effects.[3][8][9] This indicates that the pyrrolo[1,2-a]pyrazine-1,4-dione core serves as an excellent template for combinatorial library synthesis to optimize therapeutic properties.
Conclusion and Future Directions
(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a structurally elegant and biologically potent molecule. Its well-defined stereochemistry, rigid conformation, and favorable physicochemical properties make it an attractive lead compound. The demonstrated efficacy against high-priority pathogens like MRSA, coupled with a favorable safety profile indicated by its antioxidant nature, warrants further investigation. Future research should focus on elucidating its precise mechanism of antibacterial action, exploring its potential in synergistic combinations with existing antibiotics, and synthesizing targeted analog libraries to optimize potency and broaden its spectrum of activity.
References
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Gopi, M., et al. (2016). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 6(83), 79459-79469. [Link]
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Manimaran, M., & Krishnan, K. (2017). Antioxidant activity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(2-methylpropyl) extracted from Streptomyces sp. VITMK1. ResearchGate. [Link]
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Sanjenbam, P., et al. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)-. Asian Journal of Pharmaceutics, 10(3). [Link]
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Ser, H.-L., et al. (2015). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. Frontiers in Microbiology, 6, 1354. [Link]
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Sanjenbam, P., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-A]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9. ResearchGate. [Link]
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